2-Fluorocubane-1-carboxylic acid
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Overview
Description
2-Fluorocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocubane-1-carboxylic acid typically involves the fluorination of cubane derivatives. One common method is the fluorination of dimethyl 1,4-cubanedicarboxylate using elemental fluorine in acetonitrile at low temperatures (-20 to -30°C) . This reaction yields dimethyl 2-fluorocubane-1,4-dicarboxylate, which can then be hydrolyzed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial demand. the principles of fluorination and ester hydrolysis used in laboratory synthesis can be scaled up for industrial applications if needed.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorocubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives and other fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the cubane structure can mimic aromatic rings.
Industry: Used in materials science for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Fluorocubane-1-carboxylic acid exerts its effects is primarily related to its structural properties. The cubane framework provides a rigid, three-dimensional structure that can interact with molecular targets in unique ways. The fluorine atom and carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1,4-Cubanedicarboxylic acid: Another cubane derivative with two carboxylic acid groups.
4-Methoxycarbonylcubanecarboxylic acid: A cubane derivative with a methoxycarbonyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A structurally similar compound with a different ring system.
Uniqueness: 2-Fluorocubane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other cubane derivatives
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-fluorocubane-1-carboxylic acid |
InChI |
InChI=1S/C9H7FO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12) |
InChI Key |
HBIGJOOTJHSROT-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5(C2C3C45F)C(=O)O |
Origin of Product |
United States |
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